molecular formula C22H16N2O3 B2985817 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923179-91-3

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Cat. No.: B2985817
CAS No.: 923179-91-3
M. Wt: 356.381
InChI Key: QJYQCKQAEBILTB-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule is built around a 4H-chromen-4-one (chromone) core, a privileged scaffold in medicinal chemistry known for its broad spectrum of pharmacological activities. The structure is further functionalized with a 2-methylphenyl substituent and a nicotinamide (pyridine-3-carboxamide) group, creating a multi-pharmacophore system. The chromone nucleus is a recognized pharmacophore, with derivatives showing a wide range of biological activities, making them important structural elements in developing novel therapeutic agents (Zhou et al., 2009, PMC2977248) . The integration of the carboxamide group, as seen in similar biheterocyclic compounds, can be critical for forming extensive hydrogen-bonding interactions in biological systems or solid-state structures, which can influence solubility, crystal packing, and binding affinity to molecular targets (Zhou et al., 2009, PMC2977248) . This compound is supplied exclusively for research purposes, such as in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers are exploring its potential as a lead structure in various areas, including the development of antifungal and other chemotherapeutic agents. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-5-2-3-7-17(14)21-12-19(25)18-11-16(8-9-20(18)27-21)24-22(26)15-6-4-10-23-13-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYQCKQAEBILTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide (CAS Number: 921881-63-2) is a compound belonging to the class of chromen-4-one derivatives, which have garnered significant interest due to their diverse biological activities. This article focuses on the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC22H16N2O3
Molecular Weight356.4 g/mol
CAS Number921881-63-2

Structure

The compound features a chromen-4-one core with a pyridine carboxamide moiety and a methylphenyl substituent. Its structure is crucial for its biological activity, influencing interactions with various molecular targets.

This compound exhibits multiple biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are essential for combating oxidative stress in cells.
  • Cytotoxicity : Studies indicate that it possesses cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapy.
  • Enzyme Inhibition : The compound has been reported to inhibit several enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases.

In Vitro Studies

Recent research has highlighted the compound's efficacy in various in vitro assays:

  • Cytotoxicity : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma), the compound demonstrated IC50 values indicating potent cytotoxic effects. For instance, one study reported an IC50 of 22.09 µg/mL against A549 cells and 6.40 µg/mL against MCF-7 cells .
  • Enzyme Inhibition : The compound was found to inhibit AChE with residual activity greater than 50% at concentrations of 10 µM, suggesting potential for neuroprotective applications .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the chromenone core or the substituent groups can significantly influence its potency and selectivity towards specific molecular targets.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various chromenone derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its utility in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide derivatives, many of which exhibit fungicidal or enzyme-inhibitory properties. Below is a comparative analysis with key analogs:

Chromenone-Based Carboxamides

The compound N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () shares a carboxamide-pyridine core but replaces the chromenone with an oxazolo-pyridine system.

Halogenated Pyridine Carboxamides

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide () incorporates halogen atoms (Cl, F) and a trifluoromethyl group, which increase lipophilicity and resistance to oxidative degradation. In contrast, the target compound lacks halogens, suggesting differences in bioavailability and target selectivity.

Research Findings and Implications

  • Structural Insights: The chromen-4-one moiety in the target compound provides a planar aromatic system, favoring intercalation with DNA or enzyme active sites. This contrasts with the non-planar indan derivatives in patent analogs, which may enhance membrane permeability .
  • Synthetic Accessibility : The absence of stereogenic centers in the target compound simplifies synthesis compared to chiral indan-based analogs (e.g., A.3.33–A.3.39), which require enantioselective methods .
  • Further in vitro assays are warranted.

Data Tables

Table 1: Key Structural Features of Pyridine-3-carboxamide Derivatives

Compound Core Structure Key Substituents Potential Application
Target Compound Chromen-4-one + pyridine 2-Methylphenyl, pyridine-3-carboxamide Pharmacological agent
Patent Analogs (A.3.32–A.3.39) Pyridine-3-carboxamide Difluoromethyl, indan derivatives Fungicides
Compound Oxazolo-pyridine 4-Fluoro-2-methylphenyl, furyl Not specified
Compound Pyridine-3-carboxamide Chloro, trifluoromethyl, difluorophenyl Agrochemical/Pharmaceutical

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